Butyl phenylacetate

Description

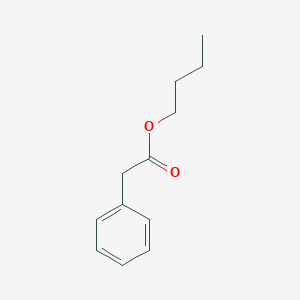

Structure

3D Structure

Propriétés

IUPAC Name |

butyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOXTQYWWYXYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059541 | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; pleasant rose and honey-like odour | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 135.00 °C. @ 15.00 mm Hg | |

| Record name | Butyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.997 | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-43-0 | |

| Record name | Butyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6RZ109SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl phenylacetate is a significant ester utilized in the fragrance, flavor, and pharmaceutical industries, valued for its characteristic sweet, honey-like aroma. This technical guide provides a comprehensive overview of the primary synthetic pathways for its production: Fischer esterification, transesterification, and enzymatic synthesis. Detailed experimental protocols, quantitative data analysis, and visual representations of the reaction mechanisms and workflows are presented to offer a thorough resource for laboratory and industrial applications.

Introduction

This compound (C₁₂H₁₆O₂) is an organic compound belonging to the ester family, resulting from the formal condensation of phenylacetic acid and n-butanol. Its pleasant fragrance profile makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in food products. Beyond its sensory applications, derivatives of phenylacetic acid are explored in drug development, making the efficient and controlled synthesis of its esters a topic of interest for pharmaceutical research. This guide delves into the core methodologies for synthesizing this compound, providing the necessary technical details for replication and optimization.

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical and biochemical routes. The most prominent methods include the acid-catalyzed Fischer esterification, transesterification of a phenylacetate ester, and lipase-catalyzed enzymatic synthesis. Each pathway offers distinct advantages and disadvantages concerning reaction conditions, yield, and environmental impact.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed.[1]

Reaction:

Phenylacetic Acid + n-Butanol ⇌ this compound + Water

Catalysts:

Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15).[1][2]

Quantitative Data:

The yield of this compound via Fischer esterification is highly dependent on the reaction conditions. The following table summarizes typical yields obtained under various catalytic systems.

| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 1:3 | 110-120 (Reflux) | 4-6 | 85-95 | |

| Amberlyst-15 | 1:10 | 80-100 | 6-24 | >90 | [3] |

| p-Toluenesulfonic Acid | 1:1.2 | 110 (Toluene, Dean-Stark) | 5 | 85.3 | [4] |

Experimental Protocol: Fischer Esterification using Sulfuric Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1.0 equivalent) and n-butanol (3.0 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess butanol and sulfuric acid.

-

Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.[5]

Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[6] In the context of this compound synthesis, a readily available phenylacetate ester, such as methyl phenylacetate or ethyl phenylacetate, can be reacted with n-butanol in the presence of an acid or base catalyst.[6]

Reaction:

Methyl Phenylacetate + n-Butanol ⇌ this compound + Methanol

Catalysts:

Both acid and base catalysts can be employed. Common base catalysts include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).[7] Acid catalysts similar to those used in Fischer esterification can also be used.

Quantitative Data:

While specific data for this compound is less common, transesterification of similar esters provides insight into expected yields.

| Catalyst | Reactant Molar Ratio (Ester:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Methoxide | 1:10 | 60-70 (Reflux) | 1-2 | >80 | [7] |

Experimental Protocol: Base-Catalyzed Transesterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenylacetate (1.0 equivalent) in an excess of n-butanol (10.0 equivalents).

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (0.05 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 60-70 °C) for 1-2 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by adding a weak acid (e.g., acetic acid).

-

Remove the excess butanol and methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the organic layer. Purify the crude product by vacuum distillation.

Transesterification Signaling Pathway

Caption: Signaling pathway for the transesterification of ethyl phenylacetate.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a green and highly selective alternative to traditional chemical methods.[8] Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems, which simplifies product purification and reduces environmental impact.[9] Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective and can be reused for multiple reaction cycles.[10][11]

Reaction:

Phenylacetic Acid + n-Butanol ⇌ this compound + Water

Quantitative Data:

The efficiency of enzymatic synthesis is influenced by factors such as temperature, substrate molar ratio, and enzyme loading.

| Lipase Source | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Candida antarctica Lipase B (immobilized) | 1:2 | 40-60 | 24-48 | >90 | [4][12] |

| Rhizomucor miehei Lipase (immobilized) | 1:1 | 37 | 72 | 60 (solvent-free) | [13] |

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Reaction Setup: In a temperature-controlled shaker, combine phenylacetic acid (1.0 equivalent), n-butanol (2.0 equivalents), and immobilized Candida antarctica lipase B (e.g., Novozym 435, 5-10% by weight of substrates). Molecular sieves can be added to remove water and shift the equilibrium.

-

Reaction: Incubate the mixture at 40-60 °C with constant shaking (e.g., 200 rpm) for 24-48 hours.

-

Work-up:

-

Separate the immobilized enzyme by filtration for reuse.

-

If a solvent was used, remove it under reduced pressure.

-

-

Purification: The product can be purified by vacuum distillation. In many solvent-free systems, the product purity may be high enough to not require further purification.

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through Fischer esterification, transesterification, and enzymatic catalysis. Fischer esterification remains a robust and high-yielding method, particularly for large-scale industrial production. Transesterification offers an alternative route when starting from other phenylacetate esters. Enzymatic synthesis stands out as a sustainable and highly selective method, ideal for applications requiring high purity and "natural" labeling, although it may involve longer reaction times and higher initial catalyst costs. The choice of the optimal synthesis pathway will depend on specific requirements such as scale, cost, desired purity, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to select and implement the most suitable method for their needs.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. isites.info [isites.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scielo.org.ar [scielo.org.ar]

- 8. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 10. Immobilization of lipase B from Candida antarctica on porous styrene-divinylbenzene beads improves butyl acetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unife.it [iris.unife.it]

An In-depth Technical Guide to the Chemical Properties of Butyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of butyl phenylacetate, a widely used fragrance and flavor ingredient. This document details its synthesis, spectroscopic profile, and analytical methodologies, presented in a format tailored for scientific professionals.

Core Chemical and Physical Properties

This compound, also known as butyl 2-phenylacetate, is a colorless liquid with a characteristic sweet, honey-like, and floral aroma.[1] It is a key component in the formulation of perfumes, cosmetics, and flavorings.[1]

General and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | Colorless liquid | |

| Odor | Pleasant rose and honey-like | [3][4] |

| Boiling Point | 133-135 °C at 15 mmHg | [4] |

| Density | 0.99 g/mL at 25 °C | [4] |

| Refractive Index | 1.49 at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [2][3] |

| Flash Point | > 110 °C (> 230 °F) |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of phenylacetic acid with n-butanol, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phenylacetic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, combine phenylacetic acid and an excess of n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture for several hours to drive the esterification to completion.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted phenylacetic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

Synthesis Workflow

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl group and the ester oxygen, and the protons of the butyl chain.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong absorption band characteristic of the C=O stretching of the ester group, typically around 1740 cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound. The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[2]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol:

This protocol provides a general guideline for the GC-MS analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

If analyzing a complex matrix, an appropriate extraction and clean-up procedure may be necessary.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold at the final temperature for 2-5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C12H16O2 | CID 31210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]

- 4. Isothis compound | C12H16O2 | CID 60998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Butyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Butyl phenylacetate (CAS No. 122-43-0), a compound of interest in various scientific disciplines. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Chemical Structure and Properties

-

Synonyms: Butyl benzeneacetate, n-Butyl phenylacetate[2]

-

Molecular Formula: C₁₂H₁₆O₂[2]

-

Molecular Weight: 192.25 g/mol [2]

-

Appearance: Colorless liquid[2]

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.38 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| 4.08 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 3.59 | s | 2H | Ph-CH₂ -COO- |

| 1.68 - 1.55 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.45 - 1.30 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.92 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 171.7 | C =O |

| 134.3 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.1 | Aromatic CH |

| 64.8 | -O-CH₂ - |

| 41.5 | Ph-CH₂ - |

| 30.6 | -O-CH₂-CH₂ - |

| 19.1 | -O-CH₂-CH₂-CH₂ - |

| 13.6 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained for a neat liquid sample.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090, 3065, 3032 | Medium | Aromatic C-H stretch |

| 2960, 2935, 2874 | Strong | Aliphatic C-H stretch |

| 1736 | Strong | C=O stretch (Ester) |

| 1605, 1497 | Medium | C=C stretch (Aromatic ring) |

| 1455 | Medium | CH₂ bend |

| 1380 | Medium | CH₃ bend |

| 1255, 1158 | Strong | C-O stretch (Ester) |

| 748, 699 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | < 5 | [M]⁺ (Molecular Ion) |

| 117 | 10 | [C₈H₉O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 15 | [C₅H₅]⁺ |

| 57 | 45 | [C₄H₉]⁺ (Butyl cation) |

| 43 | 20 | [C₂H₃O]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Instrument: Varian A-60D NMR Spectrometer or equivalent[2]

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

¹H NMR:

-

Frequency: 300 MHz

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

-

¹³C NMR:

-

Frequency: 75 MHz

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Standard proton-decoupled pulse sequence

-

FT-IR Spectroscopy

Sample Preparation:

A drop of neat this compound was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Acquisition Parameters:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum One)

-

Technique: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean salt plates was recorded prior to the sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

A dilute solution of this compound was prepared in dichloromethane (DCM) at a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition Parameters:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent

-

Mass Spectrometer: Agilent 5975C MS detector or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 min at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Data Interpretation Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data presented in this guide.

Caption: General workflow for spectroscopic analysis of this compound.

References

Butyl Phenylacetate (CAS No. 122-43-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Butyl Phenylacetate (CAS No. 122-43-0), a significant ester in the fragrance and flavor industries. The document details its physicochemical properties, synthesis, analytical methodologies, and safety information. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental protocols for its synthesis and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams generated using Graphviz are provided to illustrate key processes, adhering to specified formatting requirements.

Introduction

This compound, an organic ester, is a colorless to pale yellow liquid recognized for its pleasant, sweet, floral aroma with notes of honey and rose.[1][2] Its characteristic scent profile has led to its widespread use as a fragrance ingredient in perfumes, cosmetics, and personal care products.[3] Additionally, it is utilized as a flavoring agent in various food products, imparting a honey, sweet, and chocolate-like taste.[4][5] This guide aims to consolidate the technical information available on this compound, providing a valuable resource for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][4] |

| Molecular Weight | 192.25 g/mol | [4][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Pleasant rose and honey-like | [1][2][6] |

| Density | 0.990 - 0.997 g/mL at 25 °C | [3][6][8] |

| Boiling Point | 133-135 °C at 15 mmHg258-260 °C at 760 mmHg | [5][6][8] |

| Refractive Index (n20/D) | 1.486 - 1.493 | [3][6][8] |

| Flash Point | > 110 °C (> 230 °F) | [6][8] |

| Vapor Pressure | 0.011 mmHg at 25 °C (estimated) | [8] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble (44.15 mg/L at 25 °C, estimated) | [1][3][8] |

| Solubility in Organic Solvents | Soluble in ethanol and oils | [1][3] |

| LogP (o/w) | 3.439 (estimated) | [8] |

Synthesis of this compound

This compound is synthetically produced, though it can be found in trace amounts in nature, such as in mountain papaya.[2][3] The primary industrial synthesis method is the direct esterification of phenylacetic acid with n-butanol.

Logical Relationship: Synthesis of this compound

Caption: Fischer esterification of phenylacetic acid and n-butanol.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound based on standard Fischer esterification methods.

Materials:

-

Phenylacetic acid

-

n-Butanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine phenylacetic acid and an excess of n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess alcohol and sulfuric acid.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation under reduced pressure. Collect the fraction boiling at 133-135 °C at 15 mmHg.[5][6]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as fragrances and flavors.

Experimental Workflow: GC-MS Analysis of this compound

Caption: Workflow for the analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the analysis of this compound in a fragrance or flavor sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms)

-

Autosampler

Materials:

-

Sample containing this compound

-

High-purity solvent for dilution (e.g., hexane or ethanol)

-

Internal standard (optional, for quantification)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. For commercial perfumes, a dilution of approximately 1:100 (v/v) in hexane is often appropriate to avoid column overload.[6]

-

GC-MS Method Setup:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation. The mass spectrum of this compound will show characteristic fragments.

-

If an internal standard is used, quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Safety and Handling

This compound is considered to have low toxicity, but proper safety precautions should always be observed.[2][3]

Table 3: Safety and Hazard Information

| Hazard Class | Statement | Reference(s) |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | [6] |

| Skin Irritation | Causes skin irritation. | [6] |

| Eye Irritation | Causes serious eye irritation. | [6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [6] |

Handling Recommendations:

-

Use in a well-ventilated area.[3]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]

-

Store in a cool, dry, and dark place in a tightly sealed container.[3]

-

Keep away from heat and open flames.[3]

Applications

The primary applications of this compound are in the fragrance and flavor industries.

-

Fragrance: It is a key ingredient in perfumes, colognes, soaps, lotions, and other personal care products due to its persistent and pleasant floral-honey scent.[1][3]

-

Flavor: It is used in small amounts in food and beverages to impart sweet, fruity, and honey-like flavors, particularly in confectionery and baked goods.[3][4]

Conclusion

This compound (CAS No. 122-43-0) is a versatile ester with significant applications in the formulation of fragrances and flavors. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a standard method for its analysis by GC-MS. The presented data and protocols offer a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding and effective utilization of this compound. Adherence to the provided safety and handling guidelines is essential for its safe application.

References

- 1. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 122-43-0 [chemicalbook.com]

- 3. This compound (122-43-0) | Supplier & Exporter [chemicalbull.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]

- 6. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 7. shimadzu.com [shimadzu.com]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

A Technical Guide to the Biological Activity of Butyl Phenylacetate Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and potential biological activities of butyl phenylacetate. While primarily utilized in the fragrance and flavor industries for its pleasant, honey-rose aroma, the chemical structure of this compound—an ester of phenylacetic acid—suggests a range of pharmacological activities.[1][2] Direct research on this compound is limited; therefore, this guide synthesizes data from structurally related compounds, including phenylacetic acid, its derivatives, and other phenolic acid butyl esters, to build a predictive framework for its biological potential. It is hypothesized that this compound functions as a prodrug, undergoing hydrolysis in vivo to release phenylacetic acid, the primary active moiety.

Anticancer and Cytotoxic Potential

Phenylacetic acid (PA) and its prodrug, phenylbutyrate, have well-documented antineoplastic properties, inducing differentiation, growth inhibition, and apoptosis in various tumor cell lines.[3] The esterification of PA to form this compound may enhance its cytotoxic effects. Studies on related phenylacetamide derivatives have shown that the introduction of a butyl group enhances cytotoxic activity, likely by increasing the compound's lipophilicity and, consequently, its ability to cross cell membranes.[4]

A study on synthetic phenylacetate derivatives identified 4-fluoro-N-butylphenylacetamide as the most potent compound for inducing apoptosis in human lung cancer cells, underscoring the potential contribution of the butyl moiety to anticancer efficacy.[5]

The following table summarizes the cytotoxic activity of phenylacetamide derivatives against various cancer cell lines, demonstrating the potency of compounds containing the phenylacetate backbone.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [4] |

| Phenylacetamide Derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [4] |

| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [4] |

| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [4] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-12) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., phenylacetamide derivatives) and a control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4]

Research on 4-fluoro-N-butylphenylacetamide suggests that it induces apoptosis through a caspase-dependent pathway.[5] The process involves the upregulation of pro-apoptotic proteins like Bcl-X(S), leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Antimicrobial Activity

While phenylacetic acid itself exhibits antimicrobial properties, structure-activity relationship (SAR) studies of phenolic acid esters consistently show that antimicrobial efficacy increases with the length of the ester's alkyl chain.[6][7] Butyl esters are often significantly more potent than their corresponding methyl esters or the parent acids.[8][9] This is attributed to the increased lipophilicity conferred by the butyl group, which enhances the compound's ability to disrupt the lipid-rich cell membranes of microorganisms.

The table below presents the Minimum Inhibitory Concentration (MIC) values for various phenolic acid butyl esters against a range of microorganisms, illustrating the potent antimicrobial activity of butyl-esterified compounds.

| Compound | Microorganism | MIC (mM) | Reference |

| 4-Hydroxybenzoic acid butyl ester | Staphylococcus aureus | < 1.25 | [7] |

| 4-Hydroxybenzoic acid butyl ester | Bacillus cereus | < 1.25 | [7] |

| 4-Hydroxybenzoic acid butyl ester | Escherichia coli | 2.5 | [7] |

| 4-Hydroxybenzoic acid butyl ester | Saccharomyces cerevisiae | < 1.25 | [7] |

| Gentisic acid butyl ester | Bacillus cereus | < 1.25 | [7] |

| Caffeic acid butyl ester | Bacillus cereus | < 1.25 | [7] |

| 2-Hydroxybenzoic acid butyl ester | Staphylococcus aureus | 1.2 | [8] |

| 2,4-Dihydroxybenzoic acid butyl ester | Candida albicans | 1.2 | [8] |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7]

The addition of a butyl ester chain enhances the lipophilicity of the parent phenolic acid, which is a key factor in its antimicrobial mechanism. This workflow illustrates the logical relationship.

Potential Anti-inflammatory Activity

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example.[10][11] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. Given that this compound shares the core phenylacetic acid scaffold, it is plausible that it or its metabolite, phenylacetic acid, possesses anti-inflammatory properties. Esterification is a common strategy in drug development to create prodrugs with improved pharmacokinetic profiles, which could potentially apply here.

Metabolism and Prodrug Hypothesis

The primary proposed mechanism for the biological activity of this compound in vivo is its function as a prodrug. It is expected to undergo hydrolysis by esterase enzymes present in the plasma and tissues, releasing phenylacetic acid and butanol. Phenylacetic acid would then be available to exert its systemic biological effects.

Conclusion and Future Directions

While this compound is primarily known for its sensory properties, a review of the literature on structurally similar compounds provides a strong scientific rationale for investigating its potential biological activities. Evidence suggests that the butyl ester moiety can enhance the cytotoxic and antimicrobial properties of the parent phenylacetic acid.

This guide highlights a significant opportunity for further research. Direct experimental validation is required to quantify the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound itself. Such studies would clarify whether it acts as a simple prodrug for phenylacetic acid or if the intact ester possesses unique biological properties. Future research should focus on in vitro screening against cancer cell lines and microbial panels, followed by in vivo studies to determine its pharmacokinetic profile and therapeutic efficacy.

References

- 1. This compound (122-43-0) | Supplier & Exporter [chemicalbull.com]

- 2. This compound | 122-43-0 [chemicalbook.com]

- 3. Disposition of phenylbutyrate and its metabolites, phenylacetate and phenylacetylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. 4-Fluoro-N-butylphenylacetamide: a synthetic phenylacetate derivative that upregulates Bcl-X(S), activates caspase cascade and induces apoptosis in human squamous lung cancer CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Czech Journal of Food Sciences: Antimicrobial properties of phenolic acid alkyl esters [cjfs.agriculturejournals.cz]

- 9. researchgate.net [researchgate.net]

- 10. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Confirmation of the potential mechanism of pentagamavunon-0 against temporomandibular arthritis using bioinformatic approaches | Dental Journal (Majalah Kedokteran Gigi) [e-journal.unair.ac.id]

The Mechanism of Butyl Phenylacetate in Flavor Perception: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl phenylacetate is a key aroma compound widely utilized in the food and fragrance industries for its characteristic sweet, honey-like, and floral flavor profile. Understanding the molecular mechanisms underlying its perception is crucial for the targeted design of novel flavor compounds and for comprehending the complexities of chemosensory science. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound in flavor perception, detailing the likely involvement of both the olfactory and gustatory systems. While direct receptor-ligand binding data for this compound remains to be fully elucidated in publicly accessible research, this document synthesizes the current understanding of relevant sensory transduction pathways and outlines the state-of-the-art experimental protocols necessary to deorphanize the specific receptors involved.

Introduction: The Dual Sensory Nature of this compound

The flavor perception of this compound is a multisensory experience, primarily driven by its volatility, which allows it to interact with olfactory receptors, and its inherent sweet taste profile, suggesting a potential interaction with gustatory receptors. Its aroma is consistently described as sweet, honey, floral, and slightly fruity. The taste is also characterized as honey, sweet, with chocolate and floral undertones. This dual sensory input is integrated by the brain to create a unified flavor percept.

Table 1: Physicochemical and Sensory Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Butyl 2-phenylacetate | |

| CAS Number | 122-43-0 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Odor Description | Sweet, aromatic, honey, balsamic, somewhat fruity, floral, cocoa, hay-like | |

| Taste Description | Honey, sweet, chocolate, floral, rose-like (at 5 ppm) | |

| Relative Odor Impact | 180 | |

| Odor Life on Strip | 2.08 hours |

Olfactory Perception: The Putative Role of Olfactory Receptors (ORs)

The aroma of this compound is detected by olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Although the specific ORs that bind to this compound have not yet been definitively identified in published literature, the general mechanism of olfactory signal transduction is well-established.

**2.1.

An In-depth Technical Guide to the Solubility of Butyl Phenylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl phenylacetate in various organic solvents. This compound, a key fragrance and flavor compound, also serves as a versatile solvent and intermediate in organic synthesis. A thorough understanding of its solubility characteristics is crucial for its application in formulation development, reaction chemistry, and purification processes.

Core Data Presentation: Solubility Profile

| Solvent | Formula | Type | Solubility of this compound | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | Almost Insoluble (Estimated: 44.15 mg/L) | 25 | [1][2] |

| Ethanol (95%) | C₂H₅OH | Polar Protic | Soluble (1 mL in 1 mL) | Not Specified | [3] |

| Ethanol (80%) | C₂H₅OH | Polar Protic | A 10% solution is clear and colorless | Not Specified | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [2][5][6] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | [5] |

| Oils | - | Nonpolar | Soluble | Not Specified | [3][5] |

Note: The term "soluble" indicates that the substance dissolves to a significant extent, but precise quantitative values are not specified in the cited sources. Further experimental determination is recommended for specific applications requiring exact solubility data.

Experimental Protocol: Determination of Liquid-Liquid Solubility

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal shake-flask method, a reliable technique for establishing solubility equilibrium.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

2. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.

3. Experimental Procedure:

-

Sample Preparation: Accurately weigh a known amount of the organic solvent into a glass vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the persistence of the second phase.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved micro-droplets of this compound.

-

Analysis: Accurately weigh the filtered saturated solution. Dilute the sample with the pure solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of this compound in the solvent in the desired units (e.g., g/100 mL, mole fraction).

4. Data Reporting:

-

Report the solubility values as the average of multiple replicate experiments at each temperature.

-

Include the standard deviation to indicate the precision of the measurements.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: A diagram illustrating the experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Thermophysical Properties of Butyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl phenylacetate (C₁₂H₁₆O₂) is an ester recognized for its pleasant, sweet, honey-rose aroma, leading to its widespread use in the fragrance, flavor, and cosmetic industries.[1][2] Beyond its olfactory characteristics, a thorough understanding of its thermophysical properties is essential for a range of applications, including formulation development, quality control, and safety assessments in both research and industrial settings. This technical guide provides a detailed overview of the core thermophysical properties of this compound, complete with quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

Core Thermophysical Properties

The following tables summarize the key thermophysical properties of this compound, compiled from various scientific sources. These properties are critical for predicting the behavior of the substance under different conditions, which is vital for process design, chemical engineering calculations, and ensuring product stability.

Table 1: Density and Refractive Index of this compound

| Property | Value | Conditions |

| Density | 0.99 g/mL | at 25 °C |

| 0.994 g/mL | Not Specified | |

| 0.990 - 0.997 g/mL | at 25 °C | |

| 1.002 g/cm³ | Not Specified | |

| Refractive Index | 1.49 | at 20 °C |

| 1.486 - 1.488 | Not Specified | |

| 1.486 - 1.493 | at 20 °C | |

| 1.489 | Not Specified | |

| 1.496 | Not Specified |

Table 2: Boiling Point, Flash Point, and Vapor Pressure of this compound

| Property | Value | Conditions |

| Boiling Point | 133-135 °C | at 15 mmHg |

| 251-253 °C | at standard pressure | |

| 258-260 °C | at 760 mmHg | |

| 262.5 °C | at 760 mmHg | |

| 235 °C | Not Specified | |

| Flash Point | >110 °C (>230 °F) | TCC (Tag Closed Cup) |

| 104.7 °C | Not Specified | |

| Vapor Pressure | 0.011 mmHg | at 25 °C (estimated) |

| 0.0109 mmHg | at 25 °C |

Experimental Protocols for Thermophysical Property Determination

Accurate measurement of thermophysical properties is paramount for the reliable application of chemical substances. The following section details the standard experimental methodologies employed to determine the key properties of organic liquids like this compound.

Density Measurement

The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and sample volume.

-

Gravimetric Buoyancy Method (Archimedes' Principle): This is a widely used and precise method for determining the density of both solids and liquids.[3] For a liquid sample, a reference body of a known volume (a glass sinker) is weighed first in the air and then while submerged in the liquid of unknown density.[3] The density of the liquid can then be calculated from the known volume of the reference body and the two weight measurements.[3]

-

Gas Displacement Method (Gas Pycnometry): This technique is highly effective for determining the skeletal density of solid materials but can also be adapted for liquids.[3] It works by measuring the displacement of a known volume of an inert gas (typically helium) by the sample within a calibrated chamber.[3] The instrument records the pressure changes to calculate the volume of the material.[3]

Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in fluid dynamics and process engineering.

-

Ostwald Viscometer (Capillary Viscometer): This common laboratory instrument consists of a U-shaped glass tube held vertically in a controlled temperature bath for accuracy.[4] A known volume of the liquid is drawn into the upper bulb, and the time it takes for the liquid to flow between two etched marks under the influence of gravity is measured.[4][5] The kinematic viscosity is then calculated by multiplying the flow time by the capillary constant, which is determined by calibrating with a liquid of known viscosity.[5]

-

Rotational Viscometer: This type of viscometer is suitable for both Newtonian and non-Newtonian liquids.[6] It measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity.[6][7] The higher the viscosity of the liquid, the greater the torque needed to maintain the constant rotation.[7]

Refractive Index Measurement

The refractive index is a fundamental optical property that is often used as a quick and non-destructive method for identifying and assessing the purity of a substance.

-

Abbe Refractometer: This is a widely used instrument for measuring the refractive index of liquids.[8] A small sample of the liquid is placed between two prisms. Light is passed through the sample, and the refractometer measures the angle at which the light is refracted. The refractive index is then read directly from a scale. It is crucial to note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[8]

-

Michelson Interferometer: For high-precision measurements, a Michelson interferometer can be employed.[2][9] This method involves splitting a beam of light into two paths, with one path passing through the liquid sample. The interference pattern created when the beams are recombined is analyzed to determine the refractive index of the liquid with high accuracy.[2][9]

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property in applications involving wetting, emulsification, and foaming.

-

Du Noüy Ring Method: This technique involves slowly lifting a platinum ring from the surface of the liquid.[10][11][12] The force required to detach the ring from the liquid surface is measured by a tensiometer.[11] This force is then used to calculate the surface tension.[10][11]

-

Wilhelmy Plate Method: In this method, a thin platinum plate is brought into contact with the liquid surface.[12] The force exerted on the plate due to surface tension is measured.[12] This method is known for its accuracy and is based on the perimeter of the wetted plate.[12]

Visualizing Relationships and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Interrelationship of key thermophysical properties and influencing factors.

Caption: Generalized workflow for thermophysical characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 5. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods to Determine Surface Tension - GeeksforGeeks [geeksforgeeks.org]

- 11. kinampark.com [kinampark.com]

- 12. biolinscientific.com [biolinscientific.com]

Butyl phenylacetate safety and toxicity data

An In-depth Technical Guide on the Safety and Toxicity of Butyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and toxicity data for this compound. The information is compiled from various scientific and regulatory sources to support risk assessment and guide further research.

Chemical and Physical Properties

-

Chemical Name: this compound

-

CAS Number: 122-43-0

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.25 g/mol

-

Appearance: Colorless liquid

-

Odor: Pleasant, honey-like, rose-like

Toxicological Data Summary

The toxicological profile of this compound has been evaluated for various endpoints. The quantitative data from these studies are summarized in the tables below.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [1] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Method | Result | Reference |

| Skin Irritation | Human | Patch Test (12% solution) | No irritation | [1] |

| Skin Sensitization | Human | Patch Test (12% solution) | No sensitization | [1] |

| Eye Irritation | Not specified | Not specified | Mild irritant | [2] |

Table 3: Genotoxicity

| Assay | System | Result | Reference |

| Ames Test | Salmonella typhimurium | No specific data found | |

| In vitro Chromosome Aberration | Mammalian cells | No specific data found | |

| In vivo Micronucleus Test | Rodent | No specific data found |

Note: While specific genotoxicity studies for this compound were not found in the public domain, related phenylacetate compounds have been evaluated. Phenylacetic acid, a potential metabolite, has shown mixed results in some genotoxicity assays, but overall, the group of phenethyl alcohol, aldehydes, acids, and related esters are not considered to have significant genotoxic potential.[3]

Table 4: Repeated Dose, Reproductive, and Carcinogenicity Toxicity

| Endpoint | Species | Route | NOAEL/Result | Reference |

| Repeated Dose Toxicity | Not specified | Not specified | No specific data found | |

| Reproductive Toxicity | Not specified | Not specified | No specific data found | |

| Carcinogenicity | Not specified | Not specified | No specific data found |

Metabolism and Toxicokinetics

This compound is expected to be rapidly hydrolyzed in the body by esterases into its constituent parts: phenylacetic acid and n-butanol.[6][7] These metabolites are then further metabolized and excreted. Phenylacetic acid is primarily conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[8] n-Butanol is oxidized to butyraldehyde, then to butyric acid, and finally enters the fatty acid metabolism pathway.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity (based on OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

-

Test Animals: Healthy young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is dosed with the test substance at the starting dose level.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first group determines the next step: either stop the test, dose another group of three animals at the same dose, or dose a new group at a higher or lower dose level.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (based on OECD 404)

This test determines the potential of a substance to cause irritation or corrosion to the skin.

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Procedure:

-

The fur is clipped from a small area on the back of the animal.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin area and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (based on OECD 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

-

Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Skin Sensitization (based on OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a substance.

-

Test Animals: Female CBA/J or CBA/Ca mice are used.

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

On day 5, a solution of ³H-methyl thymidine is injected intravenously.

-

Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured as a marker of lymphocyte proliferation.

-

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.

Visualizations

Metabolism of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Experimental Workflow for Skin Sensitization (LLNA - OECD 429)

Caption: Workflow for OECD 429 Local Lymph Node Assay.

Signaling Pathways

The direct interaction of this compound with specific signaling pathways has not been extensively studied. However, its primary metabolite, phenylacetic acid (PAA), has known biological activities. In plants, PAA acts as an auxin, a class of hormones that regulate growth and development.[9][10] In bacteria, the PAA catabolic pathway is involved in stress responses, including to antibiotics and oxidative stress.[11][12] In mammals, high levels of phenylacetate can be neurotoxic, potentially through the inhibition of key enzymes involved in brain metabolism.[8][13] Further research is needed to elucidate any specific signaling pathways that may be modulated by this compound or its metabolites at relevant exposure levels in humans.

Conclusion

This compound exhibits low acute toxicity via oral and dermal routes. It is not considered to be a skin sensitizer and is at most a mild skin and eye irritant, particularly at concentrations found in consumer products. While there is a lack of specific data on repeated dose, reproductive, and carcinogenicity for this compound, its expected rapid hydrolysis to phenylacetic acid and n-butanol, both of which have well-characterized metabolic and toxicological profiles, suggests a low potential for significant systemic toxicity under normal conditions of use. Regulatory and expert panel assessments support its safe use as a flavoring and fragrance ingredient at current levels of exposure. Further studies on the long-term effects of this compound could provide a more complete safety profile.

References

- 1. butyl phenyl acetate, 122-43-0 [thegoodscentscompany.com]

- 2. westliberty.edu [westliberty.edu]

- 3. The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. This compound | C12H16O2 | CID 31210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. journals.asm.org [journals.asm.org]

- 12. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I study of phenylacetate administered twice daily to patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Butyl phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Butyl phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive application note, detailed experimental protocols, and quantitative data to support researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Application Note

Introduction

This compound (C₁₂H₁₆O₂) is an ester known for its characteristic sweet, floral, and honey-like aroma. It is a common ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and safety assessment of these products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high separation efficiency and definitive compound identification.[1][2][3] This application note describes a robust GC-MS method for the analysis of this compound in a cosmetic matrix.

Principle

The method utilizes a gas chromatograph to separate this compound from other volatile and semi-volatile components in a sample matrix. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Application

This method is applicable for the qualitative and quantitative analysis of this compound in various matrices, including perfumes, lotions, creams, and other cosmetic products. It can be adapted for the analysis of food and beverage samples with appropriate sample preparation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from a simple cosmetic matrix like a perfume or a hydroalcoholic gel.

Reagents and Materials:

-

Sample containing this compound

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

Vortex mixer

-

Centrifuge

-

Glass test tubes with screw caps

-

Pasteur pipettes

-

2 mL GC vials with inserts

Procedure:

-

Accurately weigh 1.0 g of the sample into a 15 mL glass test tube.

-

Add 5.0 mL of Dichloromethane to the test tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic solvent.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.